Cas no 1291970-65-4 (1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine)

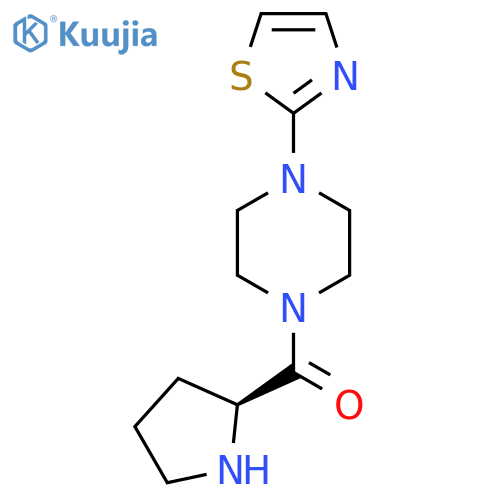

1291970-65-4 structure

商品名:1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine

1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-[(2S)-PYRROLIDINE-2-CARBONYL]-4-(1,3-THIAZOL-2-YL)PIPERAZINE

- Methanone, (2S)-2-pyrrolidinyl[4-(2-thiazolyl)-1-piperazinyl]-

- 1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine

-

- インチ: 1S/C12H18N4OS/c17-11(10-2-1-3-13-10)15-5-7-16(8-6-15)12-14-4-9-18-12/h4,9-10,13H,1-3,5-8H2/t10-/m0/s1

- InChIKey: WCQJTNNTCAJNEC-JTQLQIEISA-N

- ほほえんだ: S1C=CN=C1N1CCN(C([C@@H]2CCCN2)=O)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 307

- トポロジー分子極性表面積: 76.7

- 疎水性パラメータ計算基準値(XlogP): 0.8

1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-149093-1.0g |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 1g |

$1029.0 | 2023-06-08 | ||

| Enamine | EN300-149093-5.0g |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 5g |

$2981.0 | 2023-06-08 | ||

| Enamine | EN300-149093-10.0g |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 10g |

$4421.0 | 2023-06-08 | ||

| Enamine | EN300-149093-2500mg |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 2500mg |

$2014.0 | 2023-09-28 | ||

| Enamine | EN300-149093-50mg |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 50mg |

$864.0 | 2023-09-28 | ||

| Enamine | EN300-149093-1000mg |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 1000mg |

$1029.0 | 2023-09-28 | ||

| Enamine | EN300-149093-0.05g |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 0.05g |

$864.0 | 2023-06-08 | ||

| Enamine | EN300-149093-2.5g |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 2.5g |

$2014.0 | 2023-06-08 | ||

| Enamine | EN300-149093-500mg |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 500mg |

$987.0 | 2023-09-28 | ||

| Enamine | EN300-149093-5000mg |

1-[(2S)-pyrrolidine-2-carbonyl]-4-(1,3-thiazol-2-yl)piperazine |

1291970-65-4 | 5000mg |

$2981.0 | 2023-09-28 |

1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1291970-65-4 (1-(2S)-pyrrolidine-2-carbonyl-4-(1,3-thiazol-2-yl)piperazine) 関連製品

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量